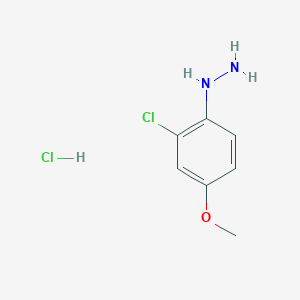
(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClN2O·HCl. It is a derivative of hydrazine, characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-4-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions, usually between 0 to 5°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenylhydrazines.
科学研究应用
1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride involves its interaction with nucleophilic sites on target molecules. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The hydrazine moiety can participate in redox reactions, influencing the redox state of biological systems .
相似化合物的比较
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
Comparison: 1-(2-Chloro-4-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group can enhance the compound’s solubility and its ability to participate in hydrogen bonding, while the chloro group can facilitate nucleophilic substitution reactions .
属性
分子式 |
C7H10Cl2N2O |
|---|---|
分子量 |
209.07 g/mol |
IUPAC 名称 |
(2-chloro-4-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H |
InChI 键 |
YWKVQUFIPNTXJG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NN)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















